2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an iodophenyl group, a methyl group, and a prop-2-enyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as 4-iodoaniline and 3-methyl-2-butenal.
Formation of Intermediate: The 4-iodoaniline undergoes a condensation reaction with 3-methyl-2-butenal to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Introduction:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for cyclization, and specific solvents to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but differs in the position of nitrogen atoms and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound contains an additional triazole ring, which imparts different chemical and biological properties.
Pyrido[2,3-d]pyrimidine: This compound has a pyridine ring fused to a pyrimidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(4-iodophenyl)-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O/c1-3-4-13-10(2)18-15-9-14(19-20(15)16(13)21)11-5-7-12(17)8-6-11/h3,5-9,19H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRGXJXOAYWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)I)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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